6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid
Description
6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a nicotinic acid derivative featuring a piperidine ring substituted with a fluoromethyl group at the 4-position. Nicotinic acid derivatives are widely studied for their roles in metabolic regulation, enzyme inhibition, and drug development, particularly in targeting receptors like GPR109A or enzymes such as phosphodiesterases .
Properties
IUPAC Name |
6-[4-(fluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-7-9-3-5-15(6-4-9)11-2-1-10(8-14-11)12(16)17/h1-2,8-9H,3-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANSOEMTNMLYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurological and metabolic disorders. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a nicotinic acid backbone with a fluoromethyl-substituted piperidine moiety. The structural formula can be represented as follows:
The presence of the fluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and receptor binding affinity compared to similar compounds without this modification.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in cholinergic signaling. The fluoromethyl group may enhance binding affinity to specific targets, modulating their activity.
Key Mechanisms:
- Cholinesterase Inhibition : The compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for cognitive function. This inhibition can enhance cholinergic signaling, potentially alleviating cognitive deficits associated with Alzheimer's disease.
- Neuroprotective Effects : In vitro studies indicate that the compound protects neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.
Pharmacological Studies
Research indicates that this compound exhibits various pharmacological activities:
Biological Activities:
- Neuroprotective Effects : Protects neuronal cells from oxidative stress.
- Cholinesterase Inhibition : Enhances cholinergic signaling by inhibiting AChE and BChE.
- Potential Antidiabetic Effects : Similar compounds have shown promise in improving insulin sensitivity and reducing free fatty acid levels, suggesting possible applications in metabolic disorders .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the enhanced biological activity of this compound relative to related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(Piperidin-1-yl)-4-oxobutanoic acid | Lacks fluoromethyl group | Lower receptor affinity |
| 4-(3-Methylpiperidin-1-yl)-4-oxobutanoic acid | Contains methyl group | Altered reactivity |
| 6-(4-(Trifluoromethyl)piperidino)nicotinic acid | Contains trifluoromethyl group | Different biological behavior |
The fluoromethyl group's presence is crucial for enhancing the pharmacological profile compared to similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Neuroprotection in Cell Models : A study demonstrated that derivatives of nicotinic acid with similar structures provided significant neuroprotection against oxidative stress in neuronal cell lines.
- Cognitive Enhancement in Animal Models : Animal studies indicated that cholinesterase inhibitors improved memory performance in models of Alzheimer's disease, supporting the potential application of this compound in cognitive disorders.
- Metabolic Effects : Research on related compounds has shown improvements in insulin sensitivity and reductions in plasma free fatty acids, indicating potential benefits for metabolic health .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below summarizes key structural analogs, highlighting substituent variations and their impact on molecular properties:
*Estimated properties for this compound based on analogs.
Key Observations:
- Trifluoromethyl vs. Fluoromethyl : The trifluoromethyl group (C₁₂H₁₃F₃N₂O₂) increases molecular weight and electronegativity compared to fluoromethyl, likely enhancing metabolic resistance but reducing aqueous solubility due to hydrophobicity .
- Piperidine vs.
- Amino and BOC-Protected Derivatives: The amino group in 6-(4-Aminopiperidin-1-yl)nicotinic acid may improve target binding via hydrogen bonding, while the tert-BOC group in 344947-08-6 serves as a protective moiety for amine functionality in synthetic workflows .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
